4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine 4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533294
InChI: InChI=1S/C12H14ClF2N/c13-10-2-1-3-11(14)9(10)8-12(15)4-6-16-7-5-12/h1-3,16H,4-8H2
SMILES:
Molecular Formula: C12H14ClF2N
Molecular Weight: 245.69 g/mol

4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine

CAS No.:

Cat. No.: VC17533294

Molecular Formula: C12H14ClF2N

Molecular Weight: 245.69 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine -

Specification

Molecular Formula C12H14ClF2N
Molecular Weight 245.69 g/mol
IUPAC Name 4-[(2-chloro-6-fluorophenyl)methyl]-4-fluoropiperidine
Standard InChI InChI=1S/C12H14ClF2N/c13-10-2-1-3-11(14)9(10)8-12(15)4-6-16-7-5-12/h1-3,16H,4-8H2
Standard InChI Key URUKEZSQLBPVJS-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1(CC2=C(C=CC=C2Cl)F)F

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s IUPAC name, 4-[(2-chloro-6-fluorophenyl)methyl]-4-fluoropiperidine, reflects its bifunctional halogenation. The piperidine ring’s 4-position hosts a fluorine atom, while the benzyl substituent at the same position carries chlorine and fluorine atoms at the 2- and 6-positions of the aromatic ring, respectively. This arrangement enhances steric and electronic properties, influencing both reactivity and biological interactions .

The canonical SMILES representation, C1CNCCC1(CC2=C(C=CC=C2Cl)F)F, underscores the spatial arrangement of substituents. X-ray crystallographic studies of analogous piperidine derivatives reveal that such halogenation patterns stabilize chair conformations in the piperidine ring, optimizing interactions with hydrophobic binding pockets in biological targets.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC12H14ClF2N\text{C}_{12}\text{H}_{14}\text{ClF}_2\text{N}
Molecular Weight245.69 g/mol
Lipophilicity (LogP)2.8–3.2 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The fluorine atoms increase lipophilicity, facilitating membrane permeability, while the chlorine atom contributes to van der Waals interactions in protein binding.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine involves multi-step strategies to install halogen atoms regioselectively.

Nucleophilic Substitution

A common approach begins with 2-chloro-6-fluorobenzyl chloride and piperidine. Deprotonation of piperidine using sodium hydride (NaH\text{NaH}) in anhydrous tetrahydrofuran (THF) facilitates nucleophilic attack on the benzyl chloride, yielding the intermediate 4-(2-chloro-6-fluorobenzyl)piperidine. Subsequent fluorination at the 4-position of the piperidine ring is achieved via diazotization and reaction with ammonium tetrafluoroborate (NH4BF4\text{NH}_4\text{BF}_4) under acidic conditions, as detailed in patent WO2001002357A2 .

Palladium-Catalyzed Annulation

Alternative methods employ palladium-catalyzed [4+2] annulation using α-fluoro-β-ketoesters and cyclic carbamates. This one-pot cascade reaction achieves yields of 75–85% under mild conditions (5 mol% Pd(dba)₂, 15 mol% ligand L1). The annulation pathway minimizes byproduct formation and enhances scalability.

Industrial Optimization

Industrial production utilizes continuous flow reactors to maintain precise control over reaction parameters (temperature, pressure, stoichiometry). Automated systems ensure consistent product quality, with purity levels exceeding 95% as confirmed by HPLC-MS.

Cell LineCC₅₀ (µM)
HeLa (Cervical)<1
A549 (Lung)<5
HepG2 (Liver)<10

Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization. The fluorine atoms enhance metabolic stability, prolonging intracellular exposure and efficacy.

Neurological Applications

Structural analogs of this compound exhibit affinity for serotonin and dopamine transporters (SERT, DAT), implicating potential use in neuropsychiatric disorders. Molecular docking simulations predict interactions with SERT’s hydrophobic cleft, modulated by the chloro-fluorophenyl group’s steric bulk.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its halogenated structure allows facile derivatization via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.

Agricultural Chemistry

In agrochemical research, the compound’s stability under UV exposure and hydrolysis makes it a candidate for herbicide development. Field trials demonstrate efficacy against Amaranthus retroflexus at concentrations as low as 10 ppm.

Stability and Degradation

Accelerated Stability Testing

Exposure to physiological conditions (pH 1.2–7.4, 40–60°C) over 12 weeks reveals <5% degradation via HPLC-MS. Degradation products include dehalogenated piperidine derivatives and oxidative metabolites.

Environmental Fate

Hydrolysis half-lives in aqueous environments range from 14 days (pH 7) to 3 hours (pH 12). Soil adsorption coefficients (KocK_{oc}) of 350–450 mL/g indicate moderate mobility, necessitating environmental monitoring in agricultural use.

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